5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.33 g/mol . This compound features a thiophene ring substituted with a sec-butylsulfamoyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid typically involves the introduction of the sec-butylsulfamoyl group onto the thiophene ring, followed by the carboxylation of the thiophene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions introduce the sec-butylsulfamoyl group onto the thiophene ring.
Carboxylation reactions: These reactions introduce the carboxylic acid group onto the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The sec-butylsulfamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes .
Scientific Research Applications
5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sec-butylsulfamoyl group and the carboxylic acid group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid: Similar structure but with a butyl group instead of a sec-butyl group.
5-(n-(Sec-butyl)sulfamoyl)furan-3-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid is unique due to the presence of both the sec-butylsulfamoyl group and the thiophene ring, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Biological Activity
5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a carboxylic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds similar to this compound can interact with various biological pathways, particularly those involving inflammatory responses and microbial inhibition. The sulfamoyl group is known for its role in modulating enzyme activity, particularly in sulfonamide antibiotics, which inhibit bacterial folate synthesis.
Antimicrobial Activity
Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains. A notable study reported that thiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity may be attributed to its ability to inhibit specific receptors involved in inflammatory signaling pathways. For example, antagonists targeting the P2Y14 receptor have been shown to reduce neutrophil motility and inflammation .
Study 1: Antimicrobial Efficacy
In a recent investigation, a series of thiophene-based compounds, including derivatives of this compound, were synthesized and screened for antimicrobial activity. The results indicated that these compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the significance of structural modifications in enhancing biological activity .
Study 2: Inhibition of Influenza Virus Polymerase
Another relevant study evaluated the antiviral properties of thiophene derivatives against the Influenza virus. The compounds were found to inhibit the PA-PB1 complex formation crucial for viral replication, with IC50 values indicating effective inhibition at micromolar concentrations . This suggests potential applications in antiviral drug development.
Data Tables
Properties
Molecular Formula |
C9H13NO4S2 |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-(butan-2-ylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-3-6(2)10-16(13,14)8-4-7(5-15-8)9(11)12/h4-6,10H,3H2,1-2H3,(H,11,12) |
InChI Key |
VBXOARTZLDPKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.